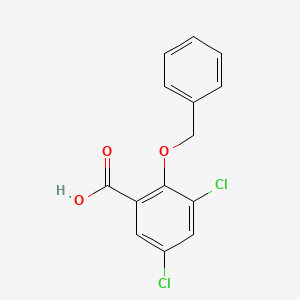

2-(Benzyloxy)-3,5-dichlorobenzoic acid

Description

2-(Benzyloxy)-3,5-dichlorobenzoic acid is a substituted benzoic acid derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the 2-position and chlorine atoms at the 3- and 5-positions of the aromatic ring. This compound is primarily used in synthetic organic chemistry as an intermediate for pharmaceuticals and bioactive molecules. Its synthesis typically involves benzylation of hydroxylated benzoic acid precursors followed by chlorination, as exemplified in procedures for analogous compounds like 4-(benzyloxy)-3,5-dichlorobenzoic acid . Key spectral data (e.g., $ ^1H $ NMR: δ 7.88 (2H, s), 7.56–7.48 (2H, m), 7.44–7.37 (3H, m), 5.05 (2H, s)) confirm its structural identity .

Properties

IUPAC Name |

3,5-dichloro-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c15-10-6-11(14(17)18)13(12(16)7-10)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELMZDGADRSOPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3,5-dichlorobenzoic acid typically involves the reaction of 3,5-dichlorobenzoic acid with benzyl alcohol in the presence of a suitable catalyst. One common method is the esterification reaction, where the carboxylic acid group of 3,5-dichlorobenzoic acid reacts with benzyl alcohol to form the benzyloxy ester. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The choice of solvents, catalysts, and purification techniques are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3,5-dichlorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the benzyloxy group, yielding 3,5-dichlorobenzoic acid.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: 3,5-dichlorobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-3,5-dichlorobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3,5-dichlorobenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the dichloro substituents can form halogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

- 4-(Benzyloxy)-3,5-dichlorobenzoic Acid: This isomer differs in the placement of the benzyloxy group (4-position vs. 2-position). Spectral comparisons show distinct aromatic proton environments, with the 4-isomer displaying a singlet for two equivalent aromatic protons (δ 7.88 ppm) versus split signals in the 2-isomer . The 4-isomer is reported in retinoic acid receptor alpha (RARα) agonist synthesis, suggesting that substituent position significantly impacts biological target interactions .

- 3,5-Dichlorobenzoic Acid (Parent Compound): The unsubstituted parent lacks the benzyloxy group, resulting in higher acidity (pKa ~2.1 vs. ~3.5 for substituted derivatives) due to reduced electron-donating effects. It serves as a key intermediate in alkylresorcinol API synthesis , whereas the benzyloxy derivative’s bulkier structure may hinder certain coupling reactions but enhance lipophilicity for CNS-targeted drug candidates .

Substituent Variations

4-Butoxy-3,5-dichlorobenzoic Acid :

Replacing benzyloxy with a butoxy group (-OC₄H₉) reduces steric hindrance and aromaticity. The butoxy derivative exhibits a lower melting point (98–99°C vs. >150°C for benzyloxy analogs) and distinct $ ^1H $ NMR signals (δ 4.04 ppm for -OCH₂) . Such alkyl ethers are often preferred in scalable syntheses due to simpler purification .- This derivative was used to synthesize Tenovin-36, a ChE inhibitor, highlighting how halogen type (Br vs. Cl) and substituent position modulate enzyme affinity .

Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

Research Findings and Implications

- Synthetic Flexibility: The benzyloxy group in this compound allows for selective deprotection under hydrogenolysis, enabling modular synthesis of complex molecules .

- Pharmacological Optimization : Bulky substituents (e.g., benzyloxy) improve target selectivity but may reduce solubility, necessitating formulation adjustments .

- Safety Profile : Benzyl ethers generally require stringent handling (P210 precautions: avoid ignition sources) , whereas alkyl ethers like butoxy derivatives pose fewer flammability risks .

Biological Activity

2-(Benzyloxy)-3,5-dichlorobenzoic acid is a chemical compound that has garnered attention for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyloxy group and two chlorine atoms at the 3 and 5 positions of the benzoic acid backbone. Its chemical formula is with a molecular weight of approximately 319.16 g/mol. The presence of chlorine substituents is significant as it affects the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains. A study highlighted its effectiveness against multi-drug resistant strains, suggesting a minimum inhibitory concentration (MIC) as low as 6.25 μg/ml against Acinetobacter baumannii .

The mechanism through which this compound exerts its antimicrobial effects may involve the inhibition of key metabolic pathways in bacteria. It is hypothesized that the compound interacts with specific enzymes, possibly inhibiting their activity by binding to active sites or allosteric sites .

Case Studies

-

Case Study on Antibacterial Efficacy

- Objective : To evaluate the antibacterial properties of this compound against common pathogens.

- Method : In vitro testing was conducted using broth dilution methods to determine MIC and minimum bactericidal concentration (MBC).

- Results :

- E. coli: MIC = 12.5 μg/ml

- Staphylococcus aureus: MIC = 25 μg/ml

- Salmonella enterica: MIC = 50 μg/ml

- : The compound demonstrated significant antibacterial activity against Gram-negative and Gram-positive bacteria.

- Bioassay-Guided Fractionation

Data Table: Biological Activity Overview

| Biological Activity | Test Organism | MIC (μg/ml) | MBC (μg/ml) |

|---|---|---|---|

| Antibacterial | E. coli | 12.5 | 25 |

| Antibacterial | Staphylococcus aureus | 25 | 50 |

| Antibacterial | Salmonella enterica | 50 | >100 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.